molecular formula C7H3Cl2F3 B1448898 3,6-Dichloro-2-fluorobenzodifluoride CAS No. 1803718-54-8

3,6-Dichloro-2-fluorobenzodifluoride

Cat. No. B1448898
M. Wt: 215 g/mol
InChI Key: BCBWOCULBNNNEG-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzodifluoride is a chemical compound with the following properties:



  • IUPAC Name : 3,6-dichloro-2-fluorobenzoyl chloride

  • Molecular Formula : C<sub>7</sub>H<sub>2</sub>Cl<sub>3</sub>F<sub>1</sub>

  • Molecular Weight : 227.45 g/mol

  • Physical Form : It exists as a colorless liquid.



Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-2-fluorobenzodifluoride consists of a benzene ring with chlorine and fluorine substituents. The arrangement of atoms and bonds determines its chemical properties.



Chemical Reactions Analysis

While specific reactions involving this compound are not readily accessible, it likely participates in various organic transformations due to the presence of functional groups (chlorine and fluorine).



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Boiling Point : Approximately 100°C (at standard atmospheric pressure)

  • Solubility : Soluble in organic solvents

  • Density : Varies based on temperature and pressure

  • Stability : Handle with care; it may react with water or other nucleophiles.


Scientific Research Applications

Optical and Fluorescence Properties

A study explored the synthesis and optical properties of various derivatives, revealing medium strong blue fluorescence-emitting ability, with the structural and optical behavior characteristics being examined. These insights could be valuable for applications in optical devices and materials science (Chen et al., 2012).

Catalytic Hydrodefluorination

Research into the catalytic properties of transition metal fluoride complexes, including those related to 3,6-Dichloro-2-fluorobenzodifluoride, shows their potential in catalytic applications like C-F bond activation and fluorocarbon functionalization. This could have implications for chemical synthesis and industrial processes (Vela et al., 2005).

Phase Transfer Catalysis

Fluorous derivatives of crown ethers, related to the chemical structure , have demonstrated significant efficacy as catalysts in phase transfer catalysis (PTC), a critical process in organic synthesis. This application is relevant for chemical engineering and pharmaceutical manufacturing (Pozzi et al., 2008; Pozzi & Fish, 2012).

Chemical Stability and Reactivity

Studies have explored the stability and reactivity of various fluorinated compounds, including those structurally related to 3,6-Dichloro-2-fluorobenzodifluoride. Understanding the stability and reactivity of such compounds is crucial for their safe and effective use in various chemical reactions and industrial applications (Yahav et al., 2005).

Safety And Hazards


  • Pictograms : Not available

  • Signal Word : Not available

  • Hazard Statements : Not available

  • Precautionary Statements : Not available

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information.


Future Directions

Research avenues related to 3,6-Dichloro-2-fluorobenzodifluoride include:



  • Investigating its applications in pharmaceuticals, agrochemicals, or materials science.

  • Studying its reactivity and potential synthetic routes.

  • Assessing its environmental impact and toxicity.


Remember that this analysis is based on available data, and further exploration may reveal additional insights. For more detailed information, consult peer-reviewed papers and scientific literature123.


properties

IUPAC Name

1,4-dichloro-2-(difluoromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBWOCULBNNNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230250
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene

CAS RN

1803718-54-8
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803718-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dichloro-2-(difluoromethyl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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